molecular formula C13H13ClN2O3 B2574987 Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate CAS No. 1385392-55-1

Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate

Cat. No.: B2574987
CAS No.: 1385392-55-1
M. Wt: 280.71
InChI Key: IGMZRPQSYYBESI-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a chlorophenyl group, an acetyl group, and a cyanomethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate typically begins with commercially available starting materials such as 3-chlorophenylacetic acid, methylamine, and acetic anhydride.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

    Drug Development: Explored as a lead compound for the development of pharmaceuticals targeting specific biological pathways.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for treating various diseases, including cancer and neurological disorders.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the cyanomethyl and acetyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)acetate: Lacks the cyanomethyl and amino groups, making it less versatile in chemical reactions.

    2-(3-chlorophenyl)acetonitrile: Lacks the acetyl and ester groups, limiting its applications in esterification and amidation reactions.

    Methyl 2-(3-chlorophenyl)aminoacetate: Similar structure but without the cyanomethyl group, affecting its reactivity and applications.

Uniqueness

Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMZRPQSYYBESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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